molecular formula C7H9N3O3 B14553364 2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol CAS No. 62194-80-3

2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol

Cat. No.: B14553364
CAS No.: 62194-80-3
M. Wt: 183.16 g/mol
InChI Key: DCQLJHCIXWDIEJ-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- is a compound that features a nitro-substituted pyridine ring attached to an ethanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-[(3-nitro-4-pyridinyl)amino]- typically involves the nitration of pyridine followed by the attachment of an ethanol group. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The final step involves the nucleophilic substitution of the nitro group with an ethanolamine derivative under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H₂), palladium catalyst.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Ethanolamine, sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Ethanolamine derivatives.

Scientific Research Applications

Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethanol, 2-[(3-nitro-4-pyridinyl)amino]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- is unique due to the presence of both the ethanol and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other nitropyridine derivatives.

Properties

CAS No.

62194-80-3

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-[(3-nitropyridin-4-yl)amino]ethanol

InChI

InChI=1S/C7H9N3O3/c11-4-3-9-6-1-2-8-5-7(6)10(12)13/h1-2,5,11H,3-4H2,(H,8,9)

InChI Key

DCQLJHCIXWDIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NCCO)[N+](=O)[O-]

Origin of Product

United States

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